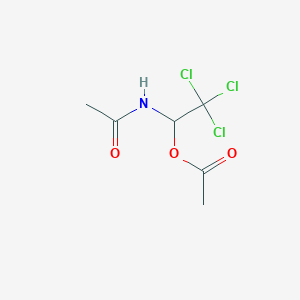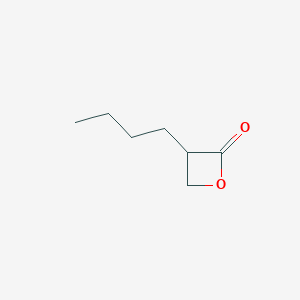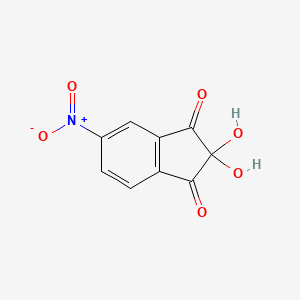
2,2-Dihydroxy-5-nitroindene-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dihydroxy-5-nitroindene-1,3-dione is a chemical compound with the molecular formula C9H5NO6 and a molecular weight of 223.14 g/mol It is known for its distinctive structure, which includes two hydroxyl groups and a nitro group attached to an indene-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dihydroxy-5-nitroindene-1,3-dione typically involves the nitration of indene-1,3-dione derivatives. One common method includes the reaction of indene-1,3-dione with nitric acid under controlled conditions to introduce the nitro group at the 5-position . The reaction is usually carried out in a solvent such as acetic acid, and the temperature is carefully controlled to avoid over-nitration or decomposition of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,2-Dihydroxy-5-nitroindene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-indene-dione derivatives.
Substitution: Various substituted indene-dione derivatives depending on the nucleophile used.
科学的研究の応用
2,2-Dihydroxy-5-nitroindene-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,2-Dihydroxy-5-nitroindene-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and nitro groups play crucial roles in its reactivity and interactions. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, potentially leading to antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
Indane-1,3-dione: A closely related compound with similar chemical properties but lacking the nitro group.
Ninhydrin (2,2-Dihydroxy-1H-indene-1,3(2H)-dione): Another related compound used in amino acid analysis and protein detection.
Uniqueness
2,2-Dihydroxy-5-nitroindene-1,3-dione is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
| 106483-66-3 | |
分子式 |
C9H5NO6 |
分子量 |
223.14 g/mol |
IUPAC名 |
2,2-dihydroxy-5-nitroindene-1,3-dione |
InChI |
InChI=1S/C9H5NO6/c11-7-5-2-1-4(10(15)16)3-6(5)8(12)9(7,13)14/h1-3,13-14H |
InChIキー |
CKNXPOACSQXSGF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(C2=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 5-[(1-ethoxyethylidene)amino]furan-2-carboxylate](/img/no-structure.png)

![1-(4-Methylphenyl)-3-(pyrido[2,1-a]isoindol-6-yl)pyrrolidine-2,5-dione](/img/structure/B14333759.png)
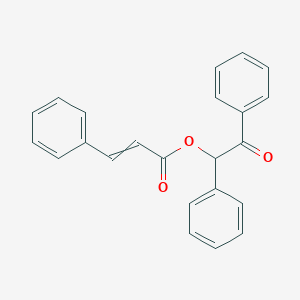
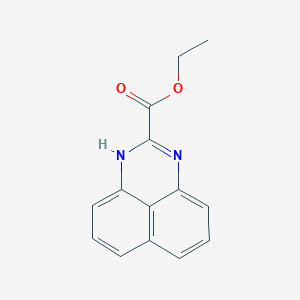
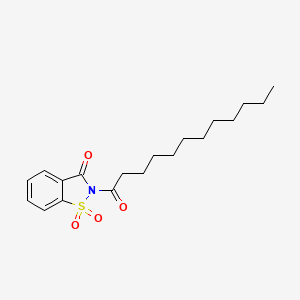
![3-[4-[1-(3-Aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine](/img/structure/B14333772.png)
![[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane)](/img/structure/B14333774.png)
